Superior D3 Over D2 Receptor Binding Selectivity Compared to Rotigotine and Pramipexole
Naxagolide demonstrates an approximately 50-fold binding selectivity for the dopamine D3 receptor (Ki = 0.16 nM) over the D2 receptor (Ki = 8.5 nM) [1]. This degree of selectivity is quantitatively distinct from other non-ergoline agonists. Rotigotine exhibits a D3 Ki of 0.71 nM and a D2 Ki of 13.5 nM [2], representing an 18.3-fold selectivity. Pramipexole shows a D3 Ki of 0.5 nM and a D2 Ki of 3.9 nM [3], translating to a 7.8-fold selectivity.
| Evidence Dimension | Receptor Binding Affinity (Ki) and D3/D2 Selectivity Ratio |
|---|---|
| Target Compound Data | D3 Ki = 0.16 nM, D2 Ki = 8.5 nM; D3/D2 Selectivity Ratio = 53.1 |
| Comparator Or Baseline | Rotigotine: D3 Ki = 0.71 nM, D2 Ki = 13.5 nM, Ratio = 18.3 [2]. Pramipexole: D3 Ki = 0.5 nM, D2 Ki = 3.9 nM, Ratio = 7.8 [3]. |
| Quantified Difference | Naxagolide's D3/D2 selectivity ratio is 2.9-fold higher than Rotigotine's and 6.8-fold higher than Pramipexole's. |
| Conditions | Radioligand binding assays using cloned human dopamine receptors expressed in cell lines. Assays for Naxagolide performed with [3H]spiperone or [125I]iodosulpride [1]; Rotigotine and Pramipexole assays conducted under comparable standard conditions [2] [3]. |
Why This Matters
This pronounced D3 selectivity makes Naxagolide a more specific tool for investigating D3 receptor-mediated pathways and is a critical parameter for the development of D3-preferring PET radiotracers.
- [1] Finnema, S. J., Bang-Andersen, B., Wikström, H. V., & Halldin, C. (2010). Current state of agonist radioligands for imaging of brain dopamine D2/D3 receptors in vivo with positron emission tomography. Current Topics in Medicinal Chemistry, 10(15), 1477–1498. View Source
- [2] Scheller, D., Ullmer, C., Berkels, R., Gwarek, M., & Lübbert, H. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73–86. View Source
- [3] Mierau, J., Schneider, F. J., Ensinger, H. A., Chio, C. L., Lajiness, M. E., & Huff, R. M. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European Journal of Pharmacology, 290(1), 29–36. View Source
